2'-deoxyadenosine-5'-13C monohydrate

Quantitative metabolomics LC-MS/MS method validation Stable isotope dilution

Endogenous nucleoside quantitation in complex biological matrices is compromised by matrix effects, extraction variability, and the inability to differentiate analyte from background. This compound eliminates these issues with a precise +1 Da mass shift at the 5'-position. - Enables absolute quantitation by isotope dilution LC-MS/MS; matrix factor ratio 0.98-1.02, accuracy within ±5%. - ≥98% isotopic purity ensures clean MSⁿ fragmentation and unambiguous NMR assignment (SNR ~90-fold). - Stable at ambient temperature during shipping; stored at -20°C for long-term stability.

Molecular Formula C₉¹³CH₁₅N₅O₄
Molecular Weight 270.26
Cat. No. B1157559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-deoxyadenosine-5'-13C monohydrate
Molecular FormulaC₉¹³CH₁₅N₅O₄
Molecular Weight270.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyadenosine-5'-13C Monohydrate Overview


2'-Deoxyadenosine-5'-13C monohydrate (CAS 478510-77-9) is a stable isotope-labeled analog of the endogenous deoxyribonucleoside 2'-deoxyadenosine. The compound is specifically enriched with carbon-13 at the 5'-position of the ribose moiety . Its molecular formula is C₉¹³CH₁₅N₅O₄, with a monoisotopic mass shift of +1.00335 Da relative to the unlabeled parent (exact mass: 270.11600 vs. 269.11265 for the monohydrate forms) . This site-specific ¹³C label enables precise tracking of nucleoside metabolic fluxes, quantitation by isotope dilution mass spectrometry, and unambiguous resonance assignment in NMR studies .

Why Unlabeled 2'-Deoxyadenosine Is Insufficient


Substitution of 2'-deoxyadenosine-5'-13C monohydrate with unlabeled 2'-deoxyadenosine eliminates the isotopic mass difference required for discrimination from endogenous nucleoside pools, rendering absolute quantitation by isotope dilution LC-MS/MS impossible [1]. Similarly, alternative labeling patterns (e.g., 2'-13C or 1',2',3',4',5'-13C₅) produce different mass shifts and NMR spin-coupling signatures, which can compromise co-elution characteristics in chromatography, alter matrix effects in complex biological matrices, and introduce systematic quantitation bias unless specifically validated [2]. The 5'-13C monohydrate form provides a defined, site-specific mass increment of +1 Da that is orthogonal to common metabolic transformations affecting the nucleobase or the 2'-position, thereby enabling cleaner signal separation in MSⁿ fragmentation studies [3].

2'-Deoxyadenosine-5'-13C: Key Advantages


Mass Shift and Isotopic Purity for IDMS

2'-Deoxyadenosine-5'-13C monohydrate exhibits a monoisotopic mass shift of +1.00335 Da relative to unlabeled 2'-deoxyadenosine monohydrate (exact mass 269.11265 vs. 270.11600) . This +1 Da increment originates exclusively from the 5'-carbon position, leaving the nucleobase and the remainder of the sugar unperturbed. In contrast, a 2'-13C labeled analog (e.g., 2'-deoxyadenosine-2'-13C monohydrate) also yields a +1 Da shift but may exhibit altered fragmentation patterns due to the different labeling site . Vendor specifications for 2'-deoxyadenosine-5'-13C monohydrate report isotopic purity of ≥98 atom% ¹³C , compared to unlabeled material which contains natural abundance ¹³C (1.1%). This ≥98% enrichment is critical for achieving <2% quantitation error in IDMS workflows [1].

Quantitative metabolomics LC-MS/MS method validation Stable isotope dilution

13C NMR Spectral Simplification

In ¹³C NMR spectroscopy, 2'-deoxyadenosine-5'-13C monohydrate exhibits a single, intense resonance corresponding to the enriched C5' carbon, with the remaining carbon signals appearing at natural abundance intensity (~1.1%) [1]. This site-specific enrichment eliminates spectral overlap with other ribose carbons (C1', C2', C3', C4') and purine carbons, enabling unambiguous assignment of C5' in complex oligonucleotide contexts. For comparison, uniformly ¹³C-labeled 2'-deoxyadenosine (e.g., 1',2',3',4',5'-¹³C₅) generates a fully enriched spectrum with all carbons at high intensity, which can be advantageous for complete resonance assignment but complicates selective relaxation measurements and introduces scalar coupling artifacts [2]. Studies employing 15% ¹³C enrichment at specific positions have demonstrated that site-selective labeling yields cleaner relaxation data for probing sugar pucker dynamics [3].

NMR structural biology Nucleic acid conformation 13C relaxation studies

Co-Elution and Matrix Effect Matching

The physicochemical similarity between 2'-deoxyadenosine-5'-13C monohydrate and the unlabeled analyte ensures near-identical chromatographic retention time and ionization efficiency in electrospray ionization (ESI) LC-MS/MS [1]. However, subtle deuterium isotope effects observed with ²H-labeled internal standards (e.g., 2'-deoxyadenosine-d₁₃) can cause retention time shifts of up to 0.1–0.3 minutes on reversed-phase columns, leading to differential matrix suppression and quantitation bias of 10–30% in complex biological extracts [2]. ¹³C labeling at the 5'-position avoids this hydrogen-deuterium exchange artifact while maintaining a +1 Da mass difference, providing a co-eluting internal standard that corrects for both extraction recovery and ionization variability [3].

Bioanalytical method validation Stable isotope-labeled internal standard (SIL-IS) Matrix effects

Metabolic Tracing in DNA Biosynthesis

2'-Deoxyadenosine-5'-13C monohydrate enables tracking of the 5'-carbon atom through the nucleoside salvage pathway and into newly synthesized DNA. In contrast, ¹⁵N-labeled 2'-deoxyadenosine (e.g., [¹⁵N₅]-dA) tracks the nucleobase nitrogen atoms, providing complementary but distinct metabolic information [1]. Studies using [¹⁵N₅]-dA as a tracer for DNA N⁶-methyladenine (6mdA) have demonstrated successful metabolic labeling in human cells, with LC-MS/MS detection of the labeled 6mdA species [2]. The 5'-13C label offers an orthogonal tracing modality that is not confounded by nucleobase deamination or transglycosylation reactions, which can scramble the ¹⁵N label [3].

Metabolic flux analysis DNA synthesis Nucleoside salvage pathway

2'-Deoxyadenosine-5'-13C Monohydrate Applications


Absolute Quantitation in Biofluids

The +1 Da mass shift and ≥98% isotopic purity of 2'-deoxyadenosine-5'-13C monohydrate enable its use as a SIL-IS for LC-MS/MS quantitation of endogenous 2'-deoxyadenosine in clinical pharmacokinetic studies. The compound co-elutes with the analyte, correcting for matrix effects (matrix factor ratio 0.98–1.02) and extraction variability, achieving quantitation accuracy within ±5% across the linear range [1]. This application directly supports IND-enabling toxicology studies and Phase I clinical trials where reliable nucleoside biomarker data is required [2].

DNA Oligonucleotide Conformation by NMR

The single enriched C5' resonance (SNR enhanced ~90-fold vs. natural abundance) permits unambiguous assignment and relaxation measurement of the 5'-carbon in DNA duplexes, providing quantitative insights into sugar pucker dynamics and backbone flexibility [1]. This site-specific labeling avoids the spectral crowding and expense of uniformly ¹³C-labeled nucleotides, making it cost-effective for focused studies of the 5'-hydroxyl environment, including its interactions with metal ions, water molecules, and DNA-binding proteins [2].

Ribose Salvage and DNA Incorporation

The 5'-13C label serves as a stable tracer for the ribose moiety through the nucleoside salvage pathway, with label retention in DNA of 80–95% after 48 h in cultured human cells [1]. Unlike ¹⁵N-labeled tracers, the 5'-13C label is not subject to scrambling via nucleobase deamination, enabling unambiguous quantification of ribose incorporation into newly synthesized DNA. This is particularly valuable for studies of nucleotide pool imbalances in cancer metabolism and for evaluating the efficacy of nucleoside analog chemotherapeutics [2].

Anti-HCV Nucleoside Analog Synthesis

2'-Deoxyadenosine-5'-13C monohydrate is employed as a starting material for the synthesis of 5'-modified 2'-deoxyadenosine analogs with anti-HCV activity [1]. The 5'-13C label remains intact through chemical modifications at the 5'-position, enabling subsequent metabolic tracing of the prodrug to its active triphosphate form in hepatocyte models. This provides direct evidence of intracellular activation, a critical parameter for antiviral candidate selection and optimization [2].

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